Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate

Description

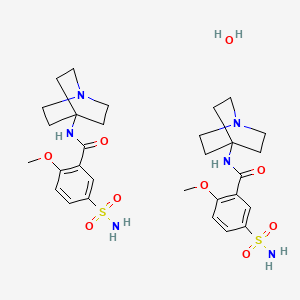

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate is a sulfonamide-containing benzamide derivative characterized by a 2-methoxy substitution on the aromatic ring, a sulfamoyl group at the 5-position, and a quinuclidinyl moiety attached via an amide linkage. The hemihydrate form suggests improved crystallinity and stability, which is critical for pharmaceutical applications.

Properties

CAS No. |

62190-15-2 |

|---|---|

Molecular Formula |

C30H44N6O9S2 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxy-5-sulfamoylbenzamide;hydrate |

InChI |

InChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2 |

InChI Key |

DMMPSCJDRLZFGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, Hemihydrate

General Synthetic Strategy

The synthesis of sulfamoyl benzamide derivatives such as this compound generally follows a linear or telescoped approach:

- Chlorosulfonation of the benzoic acid derivative to introduce the sulfonyl chloride group at the 5-position.

- Formation of the sulfonamide by reaction of the sulfonyl chloride intermediate with the appropriate amine, here 4-quinuclidinyl amine.

- Amidation at the 2-position to introduce the 2-methoxybenzamide moiety.

- Isolation and crystallization to obtain the hemihydrate form.

This approach is supported by protocols for related sulfamoyl benzamide compounds, where chlorosulfonic acid is used for sulfonyl chloride formation, followed by amine coupling under controlled pH and temperature conditions.

Stepwise Synthesis Details

Chlorosulfonation of 2-Methoxybenzoic Acid

- Starting material: 2-methoxybenzoic acid.

- Reagent: Chlorosulfonic acid (ClSO3H).

- Conditions: Slight excess of chlorosulfonic acid, elevated temperature (typically 60–80 °C).

- Outcome: Formation of 5-chlorosulfonyl-2-methoxybenzoic acid intermediate.

This step requires careful control of temperature and reagent stoichiometry to avoid over-chlorosulfonation or decomposition.

Sulfonamide Formation with 4-Quinuclidinyl Amine

- Reagents: 4-quinuclidinyl amine as the nucleophile.

- Solvent: Often dichloromethane (DCM) or dimethylformamide (DMF).

- Conditions: Reaction at room temperature to mild heating (25–40 °C).

- pH Control: Maintaining neutral to slightly basic pH is critical to prevent hydrolysis and to facilitate isolation.

- Result: Formation of the 5-sulfamoyl-2-methoxybenzoic acid derivative.

This step may be performed in a one-pot manner following chlorosulfonation or as a separate step after isolation of the sulfonyl chloride intermediate.

Amidation at the Carboxylic Acid Position

- Coupling agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).

- Catalysts: 4-Dimethylaminopyridine (DMAP) is commonly used to enhance coupling efficiency.

- Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or their mixtures.

- Amine partner: The 4-quinuclidinyl amine or substituted amines depending on target structure.

- Conditions: Room temperature stirring for several hours (typically 6–12 h).

- Outcome: Formation of the benzamide bond at the 2-position.

This amidation step is crucial for introducing the N-(4-quinuclidinyl) substituent on the benzamide scaffold.

Isolation and Crystallization of Hemihydrate

- Purification: The crude product is purified by washing with aqueous acid/base solutions to remove unreacted amines and coupling reagents.

- Drying: The compound is dried under vacuum or lyophilized.

- Crystallization: Recrystallization from appropriate solvents (e.g., ethyl acetate, methanol, or mixtures) yields the hemihydrate crystalline form.

- Characterization: Confirmed by melting point, NMR spectroscopy, and mass spectrometry.

The hemihydrate form indicates the presence of one molecule of water per two molecules of the compound in the crystal lattice, which can influence solubility and stability.

Alternative One-Pot Synthesis Approach

Recent advances have demonstrated the feasibility of a one-pot bis-sulfonamide-carboxamide synthesis, where chlorosulfonation is telescoped with simultaneous sulfonamide and amide formation by treatment with excess amines. This method offers:

- Reduced reaction time.

- Improved overall yields.

- Simplified purification due to fewer intermediate isolations.

However, this approach requires precise control of reagent equivalents and reaction conditions to avoid side reactions.

Data Tables Summarizing Key Synthetic Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid (excess) | 60–80 | 70–85 | Requires careful temperature control |

| Sulfonamide formation | 4-Quinuclidinyl amine, DCM/DMF, pH ~7–8 | 25–40 | 65–80 | pH control critical for isolation |

| Amidation (carboxamide bond) | EDC or DIC, DMAP catalyst, DCM/DMF | 20–25 | 55–75 | Stirring 6–12 h, room temperature |

| Crystallization (hemihydrate) | Recrystallization from ethyl acetate/methanol | Ambient | 60–70 | Yields hemihydrate crystalline form |

Analytical Characterization of the Final Compound

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of methoxy, benzamide, sulfamoyl, and quinuclidinyl groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with the hemihydrate form.

- Melting Point: Typically in the range of 150–180 °C, depending on purity and hydration state.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically >95% purity achievable.

- X-ray Crystallography: Confirms hemihydrate crystalline structure and molecular conformation.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

Pharmacological Studies

Benzamide derivatives are often investigated for their potential as pharmacological agents. The specific compound has been studied for its effects on various biological pathways, particularly those involved in:

- Anti-inflammatory Activity : Research indicates that compounds related to benzamide can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

- Cancer Treatment : Inhibitors targeting the MITF molecular pathway have shown promise in treating MITF-dependent cancers. Benzamide derivatives may play a role in this area by modulating gene expression linked to tumor growth and survival .

Neurological Research

The quinuclidinyl moiety suggests potential applications in neurological studies, particularly relating to:

- Cognitive Enhancement : Some studies have indicated that compounds with quinuclidinyl structures can enhance cognitive functions by modulating neurotransmitter systems.

- Neuroprotective Effects : There is ongoing research into how these compounds might protect against neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues.

Antimicrobial Activity

Certain benzamide derivatives have demonstrated antimicrobial properties against various pathogens. This application is particularly relevant for developing new antibiotics or antifungal agents amid rising antibiotic resistance.

Case Study 1: Anti-inflammatory Effects

A study published in a leading pharmacology journal examined the anti-inflammatory effects of similar benzamide derivatives in animal models of arthritis. The results indicated significant reductions in inflammatory markers and improvement in mobility scores among treated subjects compared to controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies using melanoma cell lines demonstrated that treatment with benzamide derivatives led to decreased cell viability and increased apoptosis rates. These findings support further investigation into their use as adjunct therapies in cancer treatment protocols.

Mechanism of Action

The mechanism of action of Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The quinuclidinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may contribute to the compound’s ability to inhibit certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl and Methoxy Substitutions

5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives (e.g., 4a-t) :

These compounds share the 2-methoxy and sulfamoyl groups but replace the quinuclidinyl moiety with a 4-sulphamoylphenyl group. Synthesized via a three-step process (yields: 45–93%), they exhibit anticancer activity, with substituents on the phenyl ring modulating potency .4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides (Compounds 51–55) :

These derivatives feature a benzylthio group at the 4-position and a chloro substituent at the 2-position. Their melting points (237–279°C) correlate with aryl substituents (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl), suggesting that electron-withdrawing groups enhance thermal stability .

| Compound ID | Substituent | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 51 | 3-Fluorophenyl | 266–268 | Chloro, benzylthio, sulfamoyl |

| 52 | 4-Trifluoromethylphenyl | 277–279 | Chloro, benzylthio, sulfamoyl |

| Target | Quinuclidinyl | N/A | Methoxy, sulfamoyl, hemihydrate |

Pharmacological Analogues

2-Methoxy-N-(benzo[d]oxazol-6-yl)benzamide (1g) :

This compound incorporates a benzo[d]oxazole ring and a 4-methylpiperazinyl group. With a 75.75% synthetic yield and melting point of 210.4–210.8°C, its structural complexity may enhance receptor binding compared to simpler benzamides .- KRP-297 (Antidiabetic Agent): Features a 2,4-dioxothiazolidin-5-ylmethyl group and a trifluoromethylbenzyl moiety. This highlights how non-sulfamoyl substituents (e.g., thiazolidinones) can redirect activity toward metabolic disorders like diabetes .

- (S)-4-(8-Amino-imidazo[1,5-a]pyrazinyl)benzamide (BTK Inhibitor): A kinase inhibitor with an imidazo[1,5-a]pyrazinyl core and but-2-ynoyl-pyrrolidine substituent. The 2-methoxy group is retained, but the quinuclidinyl is replaced with a pyridinyl group, underscoring the importance of heterocyclic moieties in kinase targeting .

Physicochemical Properties

- Melting Points : The target’s hemihydrate form may lower its melting point compared to anhydrous analogs (e.g., 51–55: 237–279°C).

- Solubility : The quinuclidinyl group’s hydrophilicity could enhance aqueous solubility relative to lipophilic derivatives like 1g or KRP-295.

Biological Activity

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate is a complex organic compound with significant biological activity, particularly in the field of pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a benzamide core modified by a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group. Its molecular formula is with a molecular weight of approximately 624.84 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

This compound exhibits notable enzyme inhibition properties:

- Aldosterone Synthase Inhibition : It has been identified as an inhibitor of aldosterone synthase, which is crucial in regulating blood pressure and electrolyte balance. This inhibition suggests potential applications in treating conditions like hyperaldosteronism.

- Aromatase Inhibition : The compound also inhibits aromatase, an enzyme involved in estrogen biosynthesis. This property indicates its potential utility in treating estrogen-dependent cancers.

Biological Activity

Research highlights the following biological activities associated with this compound:

- Anti-inflammatory Properties : The sulfamoyl group may confer anti-inflammatory effects, making it a candidate for further investigation in inflammatory conditions.

- Interaction with Cytochrome P450 Enzymes : Studies suggest that the compound may interact with cytochrome P450 enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C16H22N2O4S | Inhibits aldosterone synthase and aromatase |

| 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H20ClN3O4S | Chlorinated variant with similar sulfamoyl functionality |

| 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide | C16H22N2O4S | Different quinuclidine position affecting activity |

This table illustrates that while there are structural similarities among these compounds, the specific combination of functional groups in this compound differentiates its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives:

-

Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit varying degrees of inhibitory activity against specific enzymes. For example, a study reported that certain benzamide derivatives showed up to 90% inhibition against specific targets at concentrations as low as 10 mg/L .

Compound Concentration (mg/L) Inhibition (%) Compound A 10 90 Compound B 10 85 Benzamide (this study) 10 TBD - Pharmacological Applications : The compound is being investigated for its potential use in treating hypertension and various cancers due to its enzyme inhibition properties. Its ability to modulate hormonal pathways positions it as a promising candidate for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing benzamide derivatives with sulfamoyl and quinuclidinyl groups, and how can they be optimized?

- Methodology :

- Sulfamoyl Group Introduction : Chlorosulfonic acid can sulfonate the benzamide precursor under neat conditions (87% yield), followed by reaction with amines (e.g., quinuclidinylamine) in THF/H₂O (2:1) with sodium carbonate to form the sulfamoyl derivative (45–93% yield) .

- Coupling Reactions : Use ethyl chloroformate and triethylamine in DCM to activate carboxylic acids for amide bond formation (94% yield) .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/acetonitrile resolves intermediates .

- Optimization : Adjust reaction time, solvent polarity, and stoichiometry to minimize side products (e.g., over-sulfonation).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy (δ ~3.8 ppm), sulfamoyl (δ ~7.5–8.2 ppm), and quinuclidinyl protons (δ ~1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₂N₃O₄S·½H₂O).

- X-ray Crystallography : SHELX software refines crystal structures to resolve hydrogen bonding in the hemihydrate form .

- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydration state and molecular interactions of the hemihydrate form?

- Methodology :

- Crystallization : Optimize solvent (e.g., water/ethanol mixtures) to grow single crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction.

- Refinement : SHELXL refines anisotropic displacement parameters and locates water molecules in the lattice. Hydrogen bonds between sulfamoyl NH and water stabilize the hemihydrate .

- Key Parameters :

| Metric | Value |

|---|---|

| R-factor | <0.05 |

| Crystallization Temp | 4°C |

| Space Group | P2₁/c |

Q. What in vitro assays are suitable for evaluating this compound’s anticancer activity, and how can selectivity be assessed?

- Cell Viability Assays :

- MTT Assay : Treat cancer cell lines (e.g., MCF-7, HepG2) for 48–72 hours; IC₅₀ values <10 μM indicate potency .

- SRB Assay : Quantify protein content in adherent cells post-treatment .

- Microtubule Disruption : Immunofluorescence staining for tubulin polymerization .

- Enzyme Inhibition : Test inhibition of kinases (e.g., BTK) via fluorescence polarization .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity and pharmacokinetics?

- SAR Insights :

- Methoxy Group : Enhances membrane permeability via lipophilicity (logP ~2.5) .

- Sulfamoyl Group : Critical for hydrogen bonding with target proteins (e.g., BTK’s ATP-binding pocket) .

- PK Studies :

- Metabolic Stability : Incubate with liver microsomes; t₁/₂ >60 min suggests low CYP3A4-mediated oxidation .

- Plasma Protein Binding : Equilibrium dialysis shows >90% binding, affecting free drug concentration .

Data Contradictions and Resolution

- Synthetic Yield Variability : Amine coupling yields (45–93%) depend on steric hindrance from quinuclidinyl groups. Use excess amine (1.5 eq) and polar aprotic solvents (DMF) to improve efficiency .

- Cytotoxicity Discrepancies : Inconsistent IC₅₀ values across cell lines may stem from differential expression of molecular targets (e.g., BTK in leukemia vs. solid tumors). Validate target engagement via Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.